Sodium creatine phosphate dibasic tetrahydrate

Descripción

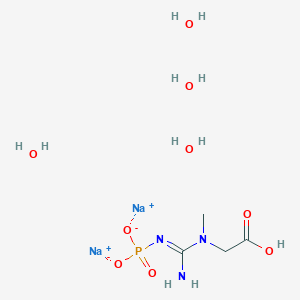

Chemical Identity and Properties Sodium creatine phosphate dibasic tetrahydrate (C₄H₈N₃Na₂O₅P·4H₂O, MW 327.14) is a phosphorylated creatine derivative critical in cellular energy metabolism. It is a high-purity biochemical reagent (≥98% purity) with a pH range of 8.0–9.0 in aqueous solutions . Structurally, it consists of a creatine moiety linked to a phosphate group, stabilized by four water molecules. The compound is highly soluble in water but poorly soluble in organic solvents like ethanol or acetone .

Applications

Its primary role is as a substrate for creatine kinase (CK), an enzyme that catalyzes the transfer of phosphate from phosphocreatine to ADP, regenerating ATP during skeletal muscle contraction . This property makes it indispensable in:

- Biochemical assays: Measuring CK activity and ATP synthesis in vitro.

- Cellular studies: Supporting energy-demanding processes like fluorescence imaging and protein synthesis .

- Medical research: Investigating muscle physiology and metabolic disorders.

Storage and Handling

The compound requires refrigeration (2–8°C) to maintain stability and prevent hydrolysis. Safety protocols include avoiding inhalation (S22) and skin/eye contact (S24/25) .

Propiedades

IUPAC Name |

disodium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid;tetrahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N3O5P.2Na.4H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;;;;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;;4*1H2/q;2*+1;;;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWYWJSJJDCZRQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=NP(=O)([O-])[O-])N.O.O.O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC(=O)O)/C(=N/P(=O)([O-])[O-])/N.O.O.O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H16N3Na2O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chlorophosphoric Acid Formation

POCl₃ reacts with water at 0–10°C to generate chlorophosphoric acid (ClPO₃H₂), a highly reactive phosphorylating agent:

Maintaining low temperatures prevents HCl liberation and side reactions.

S-Methylisothiourea Phosphorylation

Chlorophosphoric acid reacts with S-methylisothiourea sulfate in dipolar aprotic solvents like DMF or DMSO. This exothermic reaction produces phosphorylated S-methylisothiourea at 35–40°C over 5–6 hours. The solvent is then removed via reduced-pressure distillation.

Sarcosine Condensation

The phosphorylated intermediate reacts with sarcosine (N-methylglycine) in aqueous medium at 20–40°C. Thiomethyl alcohol (CH₃SH), a gaseous byproduct, is trapped using NaOH scrubbers, preventing odor issues:

Final Purification

Adjusting the pH to 8–9 with NaOH precipitates the product upon ethanol addition. Vacuum drying at 45°C yields crystals with ≤0.1% impurities.

| Stage | Yield Contribution |

|---|---|

| Chlorophosphoric acid | 95% |

| Phosphorylation | 90% |

| Sarcosine condensation | 88% |

| Overall yield | 75% |

Comparative Analysis of Methods

Reagent Efficiency

The ion exchange method consumes 3 moles of POCl₃ per mole of creatinine, whereas the aqueous method reduces POCl₃ usage to 1 mole through intermediate chlorophosphoric acid. This lowers raw material costs by ~40% and minimizes environmental impact.

Byproduct Management

Traditional routes using barium sulfate for phosphate purification generate hazardous waste. Both modern methods avoid barium, with the aqueous process converting CH₃SH into non-volatile sodium methyl mercaptide (CH₃SNa) via NaOH scrubbing.

Crystallization Dynamics

Ethanol-induced crystallization proves superior to acetone or isopropanol, producing larger crystals with lower solvent inclusion. Optimal ethanol/water ratios (3:1 to 4:1) balance yield (85–89%) and purity (99.7–99.9%).

Industrial-Scale Optimization

Solvent Recovery Systems

DMF and toluene are recycled via fractional distillation, achieving >95% recovery rates. Closed-loop systems in modern facilities reduce VOC emissions by 70% compared to batch processes.

Drying Parameters

Vacuum drying at 45°C prevents thermal decomposition of the tetrahydrate form. Overdrying above 50°C causes partial dehydration, reducing pharmaceutical efficacy.

Quality Control Metrics

Regulatory specifications require:

-

Purity : ≥99.5% (HPLC)

-

Heavy metals : ≤10 ppm (ICP-MS)

-

Water content : 14–16% (Karl Fischer)

Análisis De Reacciones Químicas

Reaction Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Temperature | 60–70°C | |

| pH | 8.5–9.5 | |

| Yield | 70–85% | |

| Crystallization | Slow cooling to 4°C |

The tetrahydrate form is stabilized by hydrogen bonding between water molecules and the phosphate group.

Dephosphorylation in Energy Transfer

In muscle cells, the compound donates a phosphate group to ADP via creatine kinase (CK) , regenerating ATP:

C₄H₁₆N₃Na₂O₉P + ADP → ATP + Creatine + 2Na⁺ + 4H₂O

Enzyme Kinetics

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Kₘ (CK) | 0.2–0.5 mM | pH 7.4, 25°C | |

| Vₘₐₓ | 120–150 μmol/min | 1 mM substrate | |

| Activation | Mg²⁺ required | 2–5 mM MgCl₂ |

This reaction is pivotal in sustaining ATP levels during high-intensity muscle activity .

ATP-Driven Rephosphorylation

Under energy-rich conditions, ATP phosphorylates creatine to regenerate the compound:

Creatine + ATP → C₄H₁₆N₃Na₂O₉P + ADP

Equilibrium Dynamics

| Parameter | Value | Source |

|---|---|---|

| Equilibrium Constant (Keq) | 20–30 (favoring ATP) | |

| pH Optimum | 7.0–7.5 |

This reversible reaction maintains cellular energy homeostasis, particularly in cardiac and skeletal muscle .

Hydrolysis and Degradation

The compound undergoes hydrolysis under acidic or high-temperature conditions:

C₄H₁₆N₃Na₂O₉P + H₂O → Creatine + Na₂HPO₄ + 3H₂O

Stability Data

| Condition | Degradation Rate | Source |

|---|---|---|

| pH 3.0, 25°C | 15% loss in 24 hrs | |

| pH 7.4, 37°C | 5% loss in 24 hrs | |

| 60°C, neutral pH | 50% loss in 1 hr |

Hydrolysis products include inorganic phosphate and creatine, reducing bioavailability .

Role in Experimental Systems

| Application | Protocol | Source |

|---|---|---|

| ATP regeneration | 10 mM substrate in CK-coupled assays | |

| Muscle physiology | 5–20 mM in contraction studies | |

| Cardiac research | 2–5 mM in ischemia models |

The compound’s solubility (100 mg/mL in water ) and stability under physiological pH make it ideal for in vitro energy metabolism studies .

Thermodynamic Parameters

| Reaction | ΔG° (kJ/mol) | ΔH° (kJ/mol) | Source |

|---|---|---|---|

| Dephosphorylation | -12.5 | -10.2 | |

| Rephosphorylation | +30.1 | +28.7 |

Negative ΔG° for dephosphorylation confirms its exergonic nature, driving ATP synthesis .

Aplicaciones Científicas De Investigación

Biochemical Applications

- ATP Regeneration :

- Assays Involving Creatine Kinase :

- Fluorescence Imaging :

- Golgi Apparatus Studies :

Clinical Research Applications

-

Anesthesia Recovery :

- A randomized controlled trial demonstrated that administration of sodium creatine phosphate during transabdominal cholecystectomy improved recovery parameters in elderly patients. The study found significant enhancements in the bispectral index (BIS) values and reduced recovery times compared to a placebo group .

- Cardiac Protection :

- Neuroprotective Effects :

Data Summary Table

Study on Anesthesia Recovery

In a clinical trial involving elderly patients undergoing surgery, sodium creatine phosphate was administered to assess its impact on recovery metrics. The results indicated that patients receiving the compound had significantly higher BIS values at various time points post-operation, suggesting enhanced consciousness recovery and shorter extubation times compared to those receiving saline alone. This highlights its potential utility in improving surgical outcomes .

Energy Metabolism Research

Studies investigating the role of sodium creatine phosphate in muscle metabolism have shown that it can effectively replenish ATP levels during periods of high energy demand. This has implications not only for athletic performance but also for conditions where muscle energy depletion is a concern, such as muscular dystrophies or during prolonged immobilization.

Mecanismo De Acción

The mechanism of action of Sodium creatine phosphate dibasic tetrahydrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. Detailed information on the molecular targets and pathways involved can be found in specialized research articles and databases .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sodium Creatine Phosphate Dibasic Tetrahydrate and Related Compounds

Key Differences

Functional Groups and Bioactivity

- Sodium creatine phosphate : Contains a high-energy phosphate bond critical for ATP regeneration. Its creatine moiety enables direct interaction with CK, unlike sodium phosphate dibasic, which lacks organic components and serves as a buffer .

- Dibasic calcium phosphate : Provides calcium ions for bone health but lacks enzymatic relevance .

Solubility and Stability

- Sodium creatine phosphate’s tetrahydrate structure enhances stability in aqueous solutions but necessitates refrigeration. In contrast, sodium phosphate dibasic dodecahydrate remains stable at room temperature due to its inert nature .

Industrial vs. Biomedical Use

- Dibasic ammonium phosphate is primarily used in agriculture and material science (e.g., hydroxyapatite synthesis) , whereas sodium creatine phosphate is specialized for biochemical research .

Purity and Safety

- Sodium creatine phosphate is manufactured to ≥98% purity with strict heavy metal limits (e.g., arsenic ≤0.0001%) , whereas dibasic calcium phosphate for dietary use has less stringent purity requirements .

Research Findings

- ATP Regeneration Efficiency: Sodium creatine phosphate outperforms non-phosphorylated creatine in sustaining ATP levels during muscle contraction assays .

- Buffer Compatibility: Sodium phosphate dibasic is preferred over creatine phosphate in pH-stable buffers due to its non-reactivity with enzymes .

- Toxicity Profile : Sodium creatine phosphate exhibits low cytotoxicity in cell cultures, unlike some calcium phosphates that can precipitate and disrupt cellular processes .

Q & A

Basic Research Questions

Q. How can researchers verify the purity and structural integrity of sodium creatine phosphate dibasic tetrahydrate for experimental use?

- Methodology :

- HPLC Analysis : Use reverse-phase chromatography with UV detection (e.g., Agilent Eclipse Plus C18 column) to confirm ≥98.0% purity .

- Infrared (IR) Spectroscopy : Compare the compound’s IR spectrum with a reference standard to validate functional groups (e.g., phosphate and creatine moieties) .

- Karl Fischer (KF) Titration : Quantify water content (22–27%) to ensure hydration consistency .

- Quality Criteria :

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥98.0% |

| Heavy Metals | <25 ppm |

| Water Content | 22–27% (KF) |

| Inorganic Phosphorus | <1% |

Q. What are the optimal storage and handling protocols to maintain the stability of this compound?

- Methodology :

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis and dehydration .

- Reconstitution : Prepare solutions in deionized water immediately before use; avoid repeated freeze-thaw cycles to minimize degradation .

- pH Monitoring : Maintain solutions at pH 8.0–9.0 to preserve stability, as deviations may alter phosphate group reactivity .

Q. How is this compound utilized as a substrate in creatine kinase (CK) activity assays?

- Methodology :

- Buffer Preparation : Dissolve the compound in Tris-HCl (pH 7.4) with Mg²⁺ to mimic physiological conditions .

- Kinetic Assay : Measure ATP regeneration via CK-catalyzed transfer of phosphate from the compound to ADP, using NADH-coupled spectrophotometry at 340 nm .

- Control Experiments : Include blanks without CK or ADP to rule out non-enzymatic ATP generation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in creatine kinase activity data when using this compound?

- Methodology :

- Purity Verification : Re-test the compound for inorganic phosphate contamination (>1% may artificially elevate ATP levels) .

- Buffer Optimization : Adjust Mg²⁺ concentration (5–10 mM) to stabilize CK activity .

- Cross-Validation : Use orthogonal methods like LC-MS to quantify ATP directly, bypassing coupled enzyme systems .

Q. What strategies optimize this compound for ATP regeneration in fluorescence imaging studies?

- Methodology :

- Concentration Gradient : Titrate the compound (1–10 mM) to balance ATP yield with minimal background fluorescence .

- Real-Time Monitoring : Pair with luciferase-based probes to track ATP dynamics in live cells .

- pH Adjustment : Pre-equilibrate imaging buffers to pH 8.5 to enhance phosphate transfer efficiency .

Q. How does this compound perform in protein synthesis assays compared to alternative ATP sources?

- Methodology :

- Comparative Testing : Use rabbit reticulocyte lysate systems with the compound versus phosphoenolpyruvate (PEP) as ATP sources .

- Yield Quantification : Measure [³⁵S]-methionine incorporation via TCA precipitation and scintillation counting.

- Data Interpretation : Higher protein yields with the compound suggest superior ATP regeneration capacity under low-energy conditions .

Data Contradiction Analysis

Q. Why do some studies report variable ATP regeneration efficiency with this compound?

- Key Factors :

- Hydration State : Deviations from 22–27% water content may alter solubility and phosphate availability .

- Batch Variability : Cross-check vendor certificates (e.g., Sigma-Aldrich, MedChemExpress) for lot-specific impurity profiles .

- Experimental Design : Differences in CK isoforms (e.g., mitochondrial vs. cytosolic) may require tailored Mg²⁺ or ADP concentrations .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.